
Acetazolamide impurity F-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetazolamide impurity F-d6 is a deuterated form of an impurity found in acetazolamide, a carbonic anhydrase inhibitor used primarily to treat glaucoma, epilepsy, and altitude sickness. The deuterated form, F-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of acetazolamide due to its stability and distinguishable mass spectrometric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetazolamide impurity F-d6 typically involves the incorporation of deuterium atoms into the molecular structure of the impurity. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated solvents or deuterated acids can be used in the reaction mixture.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product. This typically includes:
Optimized Reaction Conditions: Industrial processes often optimize reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Techniques such as chromatography and crystallization are employed to purify the final product and remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetazolamide impurity F-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Acetazolamide impurity F-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of acetazolamide in the body.
Metabolic Pathway Analysis: Researchers use the compound to trace metabolic pathways and identify metabolites.
Drug Development: It is used in the development of new drugs by providing insights into the metabolic stability and potential drug-drug interactions.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry due to its distinguishable mass.
Mécanisme D'action
The mechanism of action of acetazolamide impurity F-d6 is similar to that of acetazolamide. It inhibits the enzyme carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound reduces the production of bicarbonate and hydrogen ions, leading to decreased intraocular pressure in glaucoma and altered electrolyte balance in other conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: The parent compound used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar therapeutic uses.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
Acetazolamide impurity F-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
Propriétés
Formule moléculaire |
C8H9N7O6S4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[5-[[5-[(2,2,2-trideuterioacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17)/i1D3,2D3 |
Clé InChI |
IFHVLEPJWVZZBO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



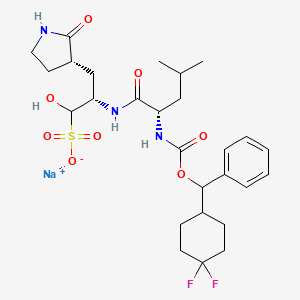
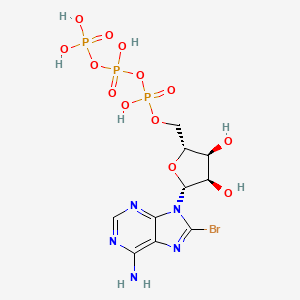

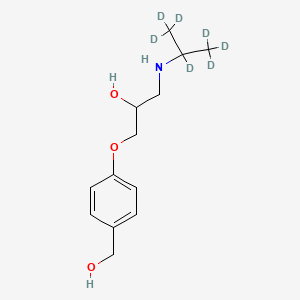
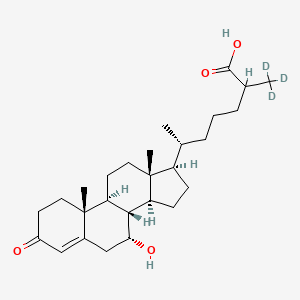
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
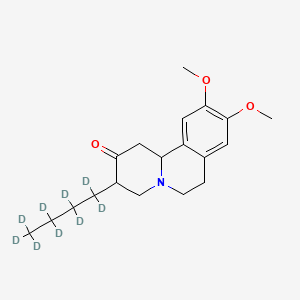
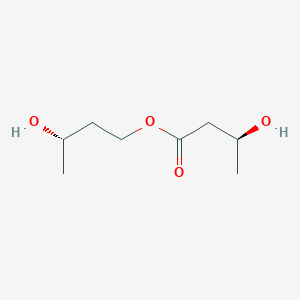
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
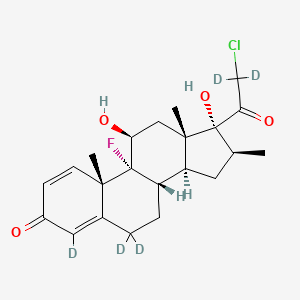
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
